molecular formula C12H19NO5 B177026 Diethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 19786-58-4

Diethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No.: B177026
CAS No.: 19786-58-4
M. Wt: 257.28 g/mol
InChI Key: LPGVWBIXNZSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-oxoazepane-1,4-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

19786-58-4

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

diethyl 5-oxoazepane-1,4-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-3-17-11(15)9-5-7-13(8-6-10(9)14)12(16)18-4-2/h9H,3-8H2,1-2H3

InChI Key

LPGVWBIXNZSMNK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC

Synonyms

1H-Azepine-1,4-dicarboxylic acid, hexahydro-5-oxo-, 1,4-diethyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Oxo-piperidine-1-carboxylic acid ethyl ester (20 g, 117 mmol) was dissolved in 120 mL Et2O and cooled to −30° C. BF3-OEt2 (14.8 mL) and ethyl diazoacetate (16 mL, 152 mmol) were added simultaneously (each in 15 mL Et2O) over the course of 30 minutes, maintaining an internal temperature of approximately −20° C. The reaction was warmed to room temperature and stirred for 3 hours after which time the reaction was quenched carefully with 30% K2CO3 (60 mL). The organic layer was dried over K2CO3 and concentrated to give 30.4 g of the subtitle compound.
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20 g
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120 mL
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14.8 mL
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16 mL
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15 mL
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Synthesis routes and methods III

Procedure details

To a cold solution (−30° C.) of 1-carbethoxypiperidin-4-one (3.0 ml, 26.5 mmol) in anhydrous ether, were simultaneously added a solution of boron trifluoride etherate (3.4 ml, 26.5 mmol) in diethyl ether (2.8 ml) and a solution of ethyl diazodicarboxylate (3.6 ml, 34.5 mmol) in diethyl ether (2.8 ml) over 1.5 hours via a syringe-pump. Upon completion of additions, the reaction mixture was allowed to stir for an additional hour at −30° C. and then warmed to room temperature. The reaction mixture was washed with 30% potassium carbonate and the organic phase was dried over Na2SO4 and concentrated in vacuo to give diethyl 5-oxoazepane-1,4-dicarboxylate as a crude yellow oil.
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3 mL
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3.4 mL
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2.8 mL
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ethyl diazodicarboxylate
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3.6 mL
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2.8 mL
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solvent
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